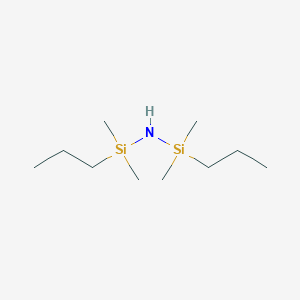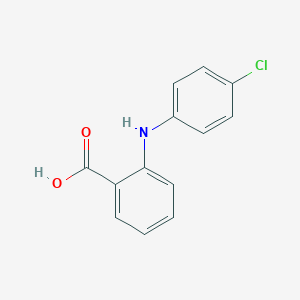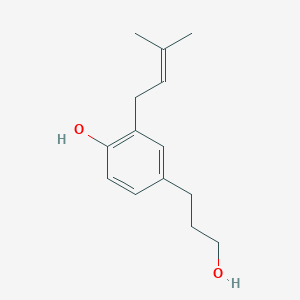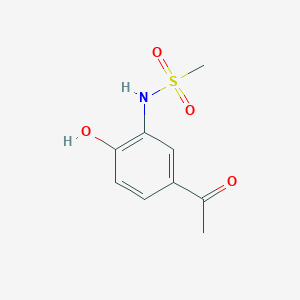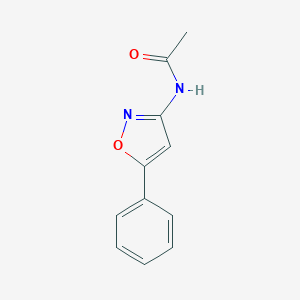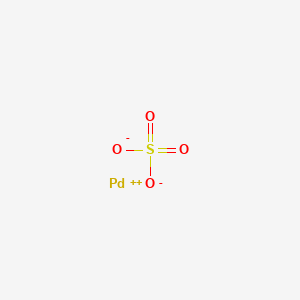
Palladium(II) sulfate
Overview
Description
Palladium(II) sulfate is an inorganic chemical compound with the formula PdSO4. It is a hygroscopic red-brown solid that forms the dihydrate, PdSO4·2H2O .
Synthesis Analysis
Palladium(II) sulfate is produced by the reaction of palladium metal with a mixture of nitric acid and sulfuric acid. It can also be produced by the reaction of palladium(II) sulfide and oxygen in dimethylformamide . Recent developments have shown the use of supported Palladium nanocatalyst for Heck cross-coupling reactions .Molecular Structure Analysis
The molecular structure of Palladium(II) sulfate is determined by its formula, OPdS . It has a monoclinic crystal structure .Chemical Reactions Analysis
Palladium(II) sulfate is used as a catalyst in chemical synthesis. It has been used with a phosphomolybdovanadic acid to convert 1-butene (R = C2H5) to 2-butanone with more than 95% selectivity at 98% conversion . It also plays a role in the oxidation of cycloolefins .Physical And Chemical Properties Analysis
Palladium(II) sulfate has a molar mass of 202.48 g/mol. It is a red-brown solid in its anhydrous form. It has a density of 4.2 g/cm3 and decomposes at a melting point of 525 °C .Scientific Research Applications
Catalyst in Chemical Reactions
Palladium(II) sulfate is known for its unique catalytic activity. It is used as a catalyst in various complex chemical reactions . For instance, it speeds up petroleum cracking, selective low oxide, and alkanes oxidation . It also plays a crucial role in carbon–carbon bond forming reactions like the Heck reaction and Suzuki coupling .
Hydrogenation Process
Palladium(II) sulfate is used in the hydrogenation of alkynes to alkenes without further reduction into alkanes . This process is commonly referred to as Lindlar’s Palladium .
Electroplating
Palladium(II) sulfate solution is used as a catalyst for electroplating . Electroplating is a process that uses an electric current to reduce dissolved metal cations so that they form a thin coherent metal coating on an electrode.
Production of Palladium Complex Compounds
Palladium(II) sulfate solution is also used in the preliminary stage for the production of palladium complex compounds . These compounds have a wide range of applications in various fields of science and technology.
Sensor Fabrication
Palladium(II) sulfate, when combined with various materials like other metallic nanoparticles, metal oxide nanoparticles, and carbon-based materials, is used to fabricate different types of sensors, including electrical sensors and optical sensors .
Electrocatalyst
When dispersed on conductive materials, Palladium(II) sulfate proves to be an excellent electrocatalyst for oxidation of primary alcohols in alkaline media .
Mechanism of Action
Target of Action
Palladium(II) sulfate is an inorganic compound with the formula PdSO4 . It is primarily used as a catalyst in various chemical reactions
Mode of Action
Palladium(II) sulfate acts as a catalyst, accelerating chemical reactions without being consumed in the process . It can facilitate a variety of reactions, including oxidation and reduction reactions, and carbon-carbon bond formation . The exact mode of action can vary depending on the specific reaction it is catalyzing.
Pharmacokinetics
A study on a related compound, a dinuclear palladium(ii)-spermine chelate, showed that palladium in serum exhibited biphasic kinetics with a terminal half-life of 207 h .
Result of Action
The result of Palladium(II) sulfate’s action is the acceleration of the chemical reactions it catalyzes. This can lead to increased efficiency and yield in these reactions . In a biological context, the effects would depend on the specific biochemical reactions being catalyzed.
Safety and Hazards
Future Directions
properties
IUPAC Name |
palladium(2+);sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.Pd/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLFDJSIZCCYIP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PdSO4, O4PdS | |
| Record name | Palladium sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Palladium_sulfate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884517 | |
| Record name | Sulfuric acid, palladium(2+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13566-03-5, 22723-63-3 | |
| Record name | Sulfuric acid, palladium(2+) salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013566035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, palladium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022723633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, palladium(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, palladium(2+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the catalytic applications of Palladium(II) sulfate, and how does its interaction with heteropoly acids enhance its activity?
A1: Palladium(II) sulfate demonstrates significant catalytic activity in the oxidation of cycloolefins to their corresponding cyclic ketones. [] This activity is notably enhanced when combined with heteropoly acids (HPAs), such as H3PMo6W6O40. [] The PdSO4–H3PMo6W6O40 system exhibits exceptional efficiency, particularly in oxidizing cyclopentene and cyclohexene. [] The reaction mechanism suggests that Palladium(II) sulfate oxidizes the cycloolefin, subsequently being re-oxidized by the HPA, allowing for catalytic turnover. []
Q2: How does the structure of the cycloolefin influence its reactivity in Palladium(II) sulfate-catalyzed oxidation?
A2: Research indicates that the size and substitution pattern of the cycloolefin impact its reactivity in Palladium(II) sulfate-catalyzed oxidation. [] Larger cycloolefins, with increasing carbon numbers, generally show reduced reactivity compared to smaller ones. [] For instance, the yield of the corresponding cyclic ketone decreases as the ring size increases from cyclopentene to cyclooctene. [] Additionally, methyl-substituted cyclohexenes exhibit lower reactivity compared to unsubstituted cyclohexene. []
Q3: What analytical techniques are employed to quantify Palladium(II) sulfate in solution, and what challenges are associated with its measurement?
A3: Direct quantification of Palladium(II) sulfate in solution, especially in the presence of other ions like chloride and nitrate, can be challenging due to potential interferences. [] Ion chromatography (IC) provides a robust solution, but requires pre-treatment steps to remove interfering ions. [] One approach involves using IC-H cation exchange resin to eliminate the interference from Palladium(II) cations before analyzing the anions. [] Following this pre-treatment, a gradient elution with KOH solution is employed, and the target ions are detected using a suppressed conductivity detector. [] This method allows for the simultaneous determination of chloride and nitrate ions in Palladium(II) sulfate solutions. []
Q4: How does the sorption behavior of Palladium(II) sulfate differ from its chloro complex, and what implications does this have for its recovery?
A4: Studies on novel carbon fibers reveal distinct sorption properties for Palladium(II) sulfate compared to its chloro complex, K2PdCl4. [] While the specific sorption mechanisms and their dependence on solution conditions require further investigation, these differences highlight the importance of considering the chemical form of Palladium(II) when developing recovery strategies from various solutions. [] Understanding these sorption behaviors is crucial for optimizing the recovery and recycling of this valuable metal from industrial processes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




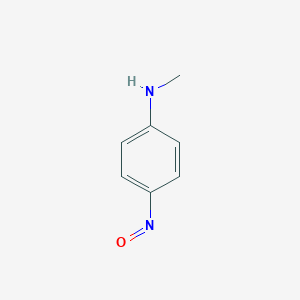
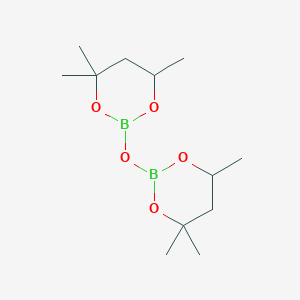
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B77444.png)
